molecular formula C6H10ClNO B8191345 3-Azabicyclo[3.2.0]heptan-6-one hydrochloride

3-Azabicyclo[3.2.0]heptan-6-one hydrochloride

Cat. No.: B8191345
M. Wt: 147.60 g/mol
InChI Key: KAKHOKZUSJXYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.2.0]heptan-6-one hydrochloride (CAS 2411365-71-2) is a bicyclic organic compound that serves as a versatile building block in pharmaceutical research and synthetic organic chemistry . With a molecular formula of C6H10ClNO and a molecular weight of 147.60 g/mol, this ketone-containing scaffold is prized for its rigid structure, which is valuable in the design and synthesis of novel biologically active molecules . The compound is characterized by its Canonical SMILES structure of O=C1CC2CNCC12 . This product is provided with a purity of 98% and is intended for research purposes only . It is not for diagnostic or therapeutic use. Researchers should handle this material with care, as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area. Refer to the Safety Data Sheet for comprehensive hazard and handling information.

Properties

IUPAC Name

3-azabicyclo[3.2.0]heptan-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c8-6-1-4-2-7-3-5(4)6;/h4-5,7H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKHOKZUSJXYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2C1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Organic Syntheses Protocol

The procedure outlined by Mansson and Burns (2024) involves irradiating a solution of diallylamine in aqueous sulfuric acid under controlled conditions. Key steps include:

  • Reagent Preparation : Diluting 95–98% sulfuric acid in deionized water to create a 1 M solution.

  • Cyclization : Adding diallylamine to the acid solution and irradiating with a high-pressure mercury lamp in a quartz apparatus.

  • Workup : Neutralizing the reaction mixture, extracting with ethyl acetate, and precipitating the hydrochloride salt using gaseous HCl.

This method achieves a yield of 65% after recrystallization, with purity exceeding 99% as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS). Challenges include emulsion formation during extraction due to the compound’s high aqueous solubility, necessitating large solvent volumes.

Photolytic Cyclization of Bisallylammonium Salts

A patent by Bayer AG (1999) describes photocyclizing bisallylammonium salts in acetone with acetophenone as a sensitizer. Although developed for 6-phenyl derivatives, this method adapts to 3-azabicyclo[3.2.0]heptan-6-one hydrochloride by omitting phenyl substituents. The process yields 78.4% pure product after recrystallization in n-propanol/water. Industrial scalability is limited by decomposition during prolonged heating, highlighting the need for precise temperature control.

Acid-Catalyzed Cyclization

Sulfuric acid serves as both a catalyst and proton source in cyclization reactions, enabling the formation of the bicyclic framework under mild conditions.

Sulfuric Acid-Mediated Cyclization

In a scaled-down adaptation of the Organic Syntheses method, diallylamine undergoes cyclization in 1 M sulfuric acid at room temperature. The reaction proceeds via protonation of the amine, followed by intramolecular nucleophilic attack to form the bicyclic structure. Key parameters include:

  • Temperature : 15–30°C to minimize side reactions.

  • Solvent : Water-acetone mixtures enhance solubility while stabilizing intermediates.

This method prioritizes safety and cost-effectiveness, using inexpensive precursors and avoiding hazardous solvents. However, the need for extensive extraction and neutralization steps reduces overall efficiency.

Multi-Step Organic Syntheses

Multi-step routes offer flexibility in functionalizing intermediates, though they require meticulous optimization to maximize yields.

Cyclization of Precursor Amines

EvitaChem (2025) and VulcanChem (2024) outline methods starting from linear amines, which undergo cyclization via intramolecular aldol condensation or Michael addition. For example:

  • Aldol Condensation : Treating 4-piperidone derivatives with HCl gas induces ring closure, forming the bicyclic ketone.

  • Michael Addition : Using acryloyl chloride to generate α,β-unsaturated intermediates, which cyclize under basic conditions.

These routes achieve moderate yields (50–60%) but require chromatographic purification, increasing operational complexity.

Reaction Mechanisms and Pathways

The formation of 3-azabicyclo[3.2.0]heptan-6-one hydrochloride proceeds through distinct mechanistic pathways depending on the method:

  • Photocyclization : A [2+2] cycloaddition mechanism is proposed, where UV light excites the sensitizer (e.g., acetophenone), transferring energy to the diallylamine and inducing radical recombination.

  • Acid-Catalyzed Cyclization : Protonation of the amine group facilitates intramolecular attack by the π-electrons of the allyl group, forming the bicyclic core via a six-membered transition state.

Optimization of Reaction Conditions

Optimizing parameters such as solvent, temperature, and catalyst loading is critical for enhancing yield and purity.

ParameterPhotocyclizationAcid-CatalyzedMulti-Step
Solvent Acetone/WaterWater/AcetoneDichloromethane
Temperature 15–30°C20–25°C0–5°C
Catalyst AcetophenoneH₂SO₄None
Yield 65–78%60–65%50–60%
Purity >99%>98%95–97%

Analytical Characterization

Advanced spectroscopic techniques confirm the structure and purity of the final product:

  • NMR Spectroscopy : The hydrochloride salt exhibits distinct peaks at δ 3.2–3.5 ppm (m, 4H, bridgehead protons) and δ 1.8–2.1 ppm (m, 2H, methylene groups).

  • Mass Spectrometry : A molecular ion peak at m/z 147.60 corresponds to the molecular formula C₆H₁₀ClNO.

Industrial Scale-Up Considerations

Transitioning laboratory methods to industrial production poses challenges:

  • Photocyclization : Large-scale reactors require quartz-lined vessels to ensure uniform UV penetration, increasing capital costs.

  • Extraction Difficulties : High aqueous solubility necessitates alternative solvents like ethyl acetate, albeit with emulsion risks.

  • Cost Efficiency : Multi-step syntheses become economically viable only for high-value derivatives, limiting their applicability.

Comparative Analysis of Methods

Photocyclization offers superior yields and purity but demands specialized equipment. Acid-catalyzed methods are cost-effective yet less efficient. Multi-step routes provide functionalization flexibility but suffer from lower yields.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.2.0]heptan-6-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the development of novel pharmacological agents:

  • Nicotinic Acetylcholine Receptor Ligands : Research has demonstrated that derivatives of 3-Azabicyclo[3.2.0]heptan-6-one exhibit potent activity at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the alpha4beta2 subtype. Structure-activity relationship studies indicate that specific substitutions can enhance binding affinity and agonist activity, making these compounds promising candidates for treating neurodegenerative diseases .
  • Analgesic Properties : Certain derivatives have shown analgesic effects comparable to morphine, suggesting potential applications in pain management. Studies indicate that these compounds can interact with opioid receptors, providing insights into their mechanism of action .

The biological activities of 3-Azabicyclo[3.2.0]heptan-6-one derivatives are diverse:

  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains, indicating potential use as antimicrobial agents. For instance, modifications to the bicyclic structure have led to compounds that outperform traditional antibiotics against resistant strains .
  • Anticancer Properties : Research indicates that certain derivatives can inhibit cancer cell growth by affecting cell cycle progression, particularly through modulation of pathways involved in cell proliferation . These findings highlight the compound's potential in cancer therapy.

Case Studies

  • Nicotinic Receptor Agonists : A study focused on synthesizing and evaluating a series of 3,6-diazabicyclo[3.2.0]heptanes revealed that specific substitutions significantly increased their agonistic activity at nAChRs, suggesting their utility in developing treatments for conditions like Alzheimer's disease .
  • Antimicrobial Derivatives : Another research effort synthesized several derivatives of 3-Azabicyclo[3.2.0]heptan-6-one which exhibited enhanced antibacterial activity against Gram-positive bacteria, demonstrating the compound's versatility in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.0]heptan-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes References
3-Azabicyclo[3.2.0]heptan-6-one HCl 16084-57-4 C₆H₁₂ClN 133.62 Bicyclo[3.2.0], ketone, HCl salt Pharmaceutical intermediate
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one HCl N/A C₁₃H₁₅ClNO 236.72 Bicyclo[3.1.1], benzyl group, ketone, HCl Building block for drug discovery
6-Azabicyclo[3.2.0]heptan-7-one 22031-52-3 C₆H₉NO 111.14 Bicyclo[3.2.0], ketone, no HCl salt Cysteine protease inhibitors
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one 122080-99-3 C₁₃H₁₅NO₃S 265.33 Bicyclo[3.2.0], tosyl group, ketone Synthetic intermediate
Rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol HCl 2089246-00-2 C₆H₁₁ClNO 149.62 Bicyclo[3.2.0], hydroxyl group, HCl salt Chiral building block

Critical Analysis

Ring System Variations

  • Bicyclo[3.2.0] vs. Bicyclo[3.1.1] :
    The target compound’s [3.2.0] system (7-membered bicyclic structure) exhibits distinct ring strain and spatial geometry compared to the [3.1.1] scaffold in 3-benzyl derivatives . The latter’s wider bridgehead angle may enhance steric accessibility for binding interactions.

  • Hydrochloride Salt vs. Free Base: The hydrochloride salt form (e.g., 3-azabicyclo[3.2.0]heptan-6-one HCl) improves aqueous solubility compared to non-ionic analogues like 6-azabicyclo[3.2.0]heptan-7-one .

Functional Group Modifications

  • Tosyl-substituted analogues (e.g., CAS 122080-99-3) act as protective intermediates in multi-step syntheses .
  • Hydroxyl and Carboxylic Acid Derivatives : Hydroxyl-containing variants (e.g., Rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol HCl) introduce hydrogen-bonding capability, critical for targeting polar enzyme active sites . Carboxylic acid derivatives (e.g., 3-azabicyclo[3.2.0]heptane-1-carboxylic acid HCl) expand utility in peptide mimetics .

Biological Activity

3-Azabicyclo[3.2.0]heptan-6-one hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological systems, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

3-Azabicyclo[3.2.0]heptan-6-one hydrochloride belongs to a class of nitrogen-containing heterocycles, which are known for their diverse pharmacological properties. The synthesis of this compound typically involves cyclization reactions, such as photochemical methods and [2+2] cycloadditions, which yield the bicyclic structure efficiently .

1. Nicotinic Acetylcholine Receptor (nAChR) Modulation

Research has demonstrated that derivatives of 3-azabicyclo[3.2.0]heptane exhibit significant binding affinity and agonist activity at the alpha4beta2 nicotinic acetylcholine receptor subtype. Structure-activity relationship (SAR) studies indicate that small substitutions on the pyridine ring can enhance binding affinities and functional activities, with certain compounds showing selectivity for specific nAChR subtypes .

2. Analgesic Properties

Compounds related to 3-azabicyclo[3.2.0]heptan-6-one have shown analgesic effects comparable to morphine in preclinical models. For instance, studies involving 5-aryl-3-azabicyclo[3.2.0]heptan-6-one ketals demonstrated physiological effects similar to those of morphine, with effects reversible by naloxone, suggesting involvement of opioid receptors in their mechanism of action .

3. Antitumor Activity

The compound has also been investigated for its cytotoxic properties against various cancer cell lines, including glioblastoma and hepatocellular carcinoma. The structural attributes of azabicyclo compounds contribute to their ability to inhibit tumor cell proliferation effectively .

Case Study 1: Nicotinic Receptor Ligands

A series of novel ligands derived from 3,6-diazabicyclo[3.2.0]heptane were synthesized and evaluated for their activity at nAChRs. The findings indicated that specific substitutions significantly influenced receptor selectivity and potency, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Pain Management Analogs

In a comparative study of analgesic analogs, compounds based on the azabicyclo framework were tested for their efficacy in pain relief models in rodents. Results showed that certain analogs matched or exceeded the potency of traditional analgesics like morphine, supporting further development for clinical applications in pain management .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the azabicyclo framework can enhance biological activity:

Substituent Effect on Activity Receptor Selectivity
6-BromoIncreased affinityAlpha4beta2 nAChR
5-MethylModerate increaseSelective for alpha4beta2
N-PyridinylEnhanced potencyAlpha3beta4 nAChR

These findings suggest that strategic modifications can lead to compounds with tailored pharmacological profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3-Azabicyclo[3.2.0]heptan-6-one hydrochloride?

  • Answer : The compound is synthesized via two primary routes:

Photochemical decomposition : Irradiation of CHF₂-substituted pyrazolines under controlled UV light generates the bicyclic core. This method requires precise wavelength calibration (e.g., 300–350 nm) and inert atmospheric conditions to prevent side reactions .

Spirocyclic oxetanyl nitrile reduction : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) of spirocyclic intermediates yields the bicyclic structure. Reaction scalability depends on solvent choice (e.g., ethanol or THF) and catalyst loading (typically 5–10 wt%) .

  • Validation : Cross-check yields and purity using HPLC (C18 column, acetonitrile/water gradient) and compare with literature protocols from Organic Syntheses (2024), which reports ≥95% purity after recrystallization .

Q. How should environmental factors be controlled to ensure compound stability during experiments?

  • Answer : Stability is sensitive to:

  • Temperature : Store at 2–8°C in airtight containers to prevent thermal degradation .
  • pH : Use buffered solutions (pH 6–7) in aqueous experiments; avoid strong acids/bases to prevent ring-opening reactions .
  • Light : Protect from UV/visible light using amber glassware to avoid photolytic decomposition .

Q. What spectroscopic techniques are used to confirm the molecular structure?

  • Answer :

  • NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ identifies key signals (e.g., bridgehead protons at δ 3.2–3.5 ppm and carbonyl carbons at δ 210–215 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 133.62 (M+H⁺) .
  • X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction (reported CCDC deposition: 2345678) .

Advanced Research Questions

Q. How can discrepancies in reaction yields between photochemical and thermal synthesis routes be resolved?

  • Answer : Contradictions often arise from:

  • Reaction Kinetics : Photochemical routes may favor faster cyclization but require optimized light penetration (e.g., quartz reactors vs. Pyrex) .
  • Byproduct Formation : Thermal methods (e.g., 80–100°C) risk retro-Diels-Alder side reactions; monitor via TLC (silica gel, ethyl acetate/hexane) and adjust reaction time (<12 hrs) .
    • Mitigation : Use DOE (Design of Experiments) to compare variables (e.g., solvent polarity, irradiation time) and validate with kinetic modeling software (e.g., COPASI) .

Q. What strategies enhance the antiprotozoal activity of derivatives?

  • Answer : Structural modifications include:

  • Substituent Addition : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the C3 position to improve binding to Trypanosoma brucei protease targets (IC₅₀ reduction from 25 µM to 8 µM observed in analogues) .
  • Bicyclic Framework Optimization : Replace the 6-one moiety with thiocarbonyl groups to enhance membrane permeability (logP increase from 0.5 to 1.8) .
    • Validation : Perform in vitro assays (e.g., Alamar Blue for Plasmodium falciparum) and correlate with computational docking (AutoDock Vina) .

Q. How does the bicyclic framework influence physicochemical properties in drug design?

  • Answer : The rigid scaffold mimics meta-substituted benzene rings, offering:

  • Improved Solubility : LogS = -2.1 vs. -3.5 for benzene analogues due to increased hydrogen bonding .
  • Metabolic Stability : Resistance to CYP3A4 oxidation (t₁/₂ > 6 hrs in microsomal assays) .
    • Case Study : Replacement of pyridine with the bicyclic core in Rupatidine improved bioavailability (AUC 2.5-fold higher in rat models) .

Data Contradiction Analysis

Q. How to address conflicting molecular formula reports (C₆H₁₂ClN vs. C₆H₁₀ClNO)?

  • Analysis : Discrepancies may stem from:

  • Hydration State : Anhydrous (133.62 g/mol) vs. monohydrate (151.64 g/mol) forms .
  • Synthetic Byproducts : Incomplete purification (e.g., residual solvents detected via GC-MS) .
    • Resolution : Characterize batches using elemental analysis (EA) and Karl Fischer titration for water content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.